molecular formula C9H10N2O4S B2948845 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 864544-84-3

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B2948845
CAS RN: 864544-84-3
M. Wt: 242.25
InChI Key: QPDXCYDSSPCPEU-UHFFFAOYSA-N
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Description

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as MBO-sulfonamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Medicinal Importance

Benzoxazine, benzoxazinone, and their derivatives, which include “7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide”, are of great medicinal importance . They exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Antitumor Activity

Some derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo have shown potent antitumor activity . For instance, compound IVa showed more activity than other compounds and the positive control temozolomide . Esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Synthesis of New Compounds

The synthesis of new compounds is always of great use due to increasing drug resistance . Benzoxazine derivatives can be synthesized to create better drugs with lesser toxicity .

Inhibitors of Interleukin-1

3,1-benzoxazine are inhibitors of interleukin-1 that exhibits a number of immune and anti-inflammatory action .

Synthesis of Fused Heterocycles

Benzo [3,1-] oxazin-4-ones are used as starting compound for the synthesis of fused heterocycles like quinazolin-4-one .

Bioreduction

Bioreduction was carried out with 10 g substrate/l and 14 g CDW/l at 30 C for 24 h .

Antimicrobial Activity

Benzoxazinyl-3-chromones have been found to be antimicrobial .

Antiparasitic Activity

Many benzo [1,4]oxazin-3 (4H)-one 1a derivatives including a compound with antiparasitic activity have been synthesized and screened for their activities in past few years .

properties

IUPAC Name

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXCYDSSPCPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

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